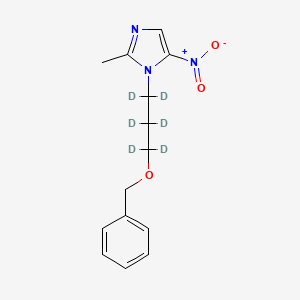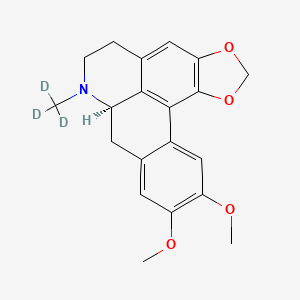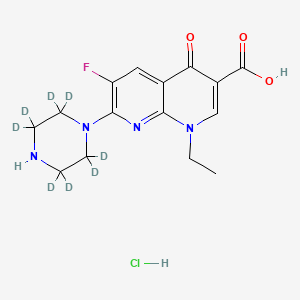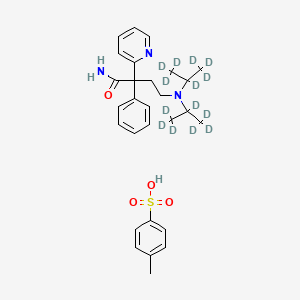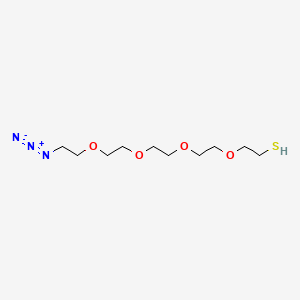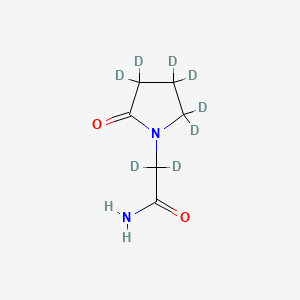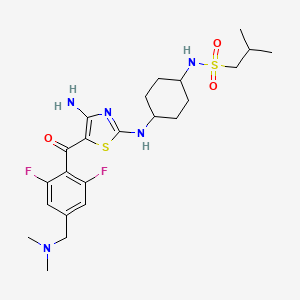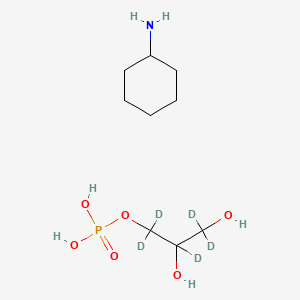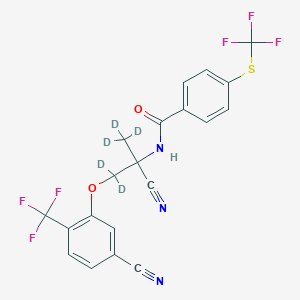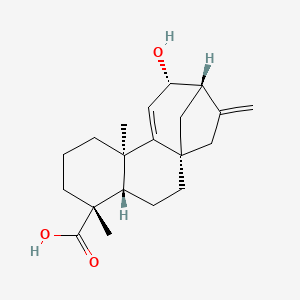
12|A-Hydroxygrandiflorenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12α-Hydroxygrandiflorenic acid is a diterpenoid compound isolated from the whole plant of Wedelia chinensis (Osbeck.) . It is known for its unique chemical structure and potential biological activities. The compound has a molecular weight of 316.43 and a molecular formula of C20H28O3 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12α-Hydroxygrandiflorenic acid can be achieved through the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum. The biotransformed product is isolated by column chromatography and its structure is determined by mass spectrum and nuclear magnetic resonance analysis .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 12α-Hydroxygrandiflorenic acid. Most of the compound is obtained through extraction from natural sources, specifically from the plant Wedelia chinensis .
化学反応の分析
Types of Reactions: 12α-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 12α position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
12α-Hydroxygrandiflorenic acid has several scientific research applications, including:
作用機序
The exact mechanism of action of 12α-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
類似化合物との比較
Grandiflorenic acid: The parent compound from which 12α-Hydroxygrandiflorenic acid is derived.
12α-Methoxygrandiflorenic acid: A methoxy derivative of grandiflorenic acid.
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: Another diterpenoid isolated from Wedelia trilobata.
Uniqueness: 12α-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 12α position, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(1S,4S,5R,9R,12S,13S)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14-,15-,18+,19+,20+/m0/s1 |
InChIキー |
YKLRBAUBANVECM-ITWPWFMSSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@@H](C3)C(=C)C4)O)(C)C(=O)O |
正規SMILES |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


